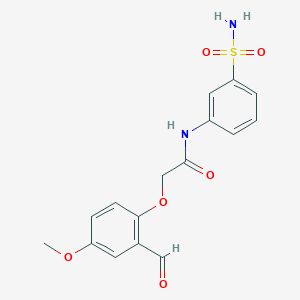

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide

Description

The compound 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide features a unique molecular architecture combining a formyl group (at position 2), a methoxy group (at position 4) on the phenoxy ring, and a sulfamoyl-substituted phenylacetamide moiety.

- Formyl group: Enhances electrophilicity, enabling covalent interactions or hydrogen bonding with biological targets.

- Methoxy group: Provides electron-donating effects, influencing electronic distribution and steric accessibility.

- Sulfamoyl group: Increases hydrophilicity and mimics sulfonamide antibiotics, suggesting possible antimicrobial or enzyme-inhibitory activity .

This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in infectious diseases or enzyme modulation.

Properties

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-23-13-5-6-15(11(7-13)9-19)24-10-16(20)18-12-3-2-4-14(8-12)25(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLUGVOJTSBJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the phenoxy intermediate: This could involve the reaction of 2-formyl-4-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions.

Coupling with the sulfonamide: The phenoxy intermediate could then be coupled with 3-sulfamoylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: 2-(2-carboxy-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide.

Reduction: 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations in Benzothiazole Acetamides ()

Key Compounds :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

In contrast, the target compound’s sulfamoyl group improves solubility, favoring systemic applications.

Dimethylphenoxy Acetamides with Amino Alcohol Chains ()

Key Compounds :

- 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide

Analysis: The dimethylphenoxy analogs’ bulky structures suggest specificity for large enzymatic pockets, whereas the target compound’s compact design may favor broader substrate interactions.

Sulfanyl and Methoxyphenyl Acetamides ()

Key Compound :

- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Analysis: The sulfanyl group’s redox activity and hydrogen-bonding capacity differ from the sulfamoyl group’s stability and polarity. This highlights how minor substituent changes alter mechanism and efficacy.

Nitrophenyl and Formyl-Methoxyphenoxy Acetamide ()

Key Compound :

- 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

| Feature | Target Compound | Nitrophenyl Analog |

|---|---|---|

| Electron-Withdrawing Group | Sulfamoyl (SO₂NH₂) | Nitro (NO₂) |

| Solubility | Higher (polar SO₂NH₂) | Lower (lipophilic NO₂) |

| Reactivity | Stable, hydrogen-bonding | Photoreactive, potentially mutagenic |

Analysis : The nitro group’s lipophilicity and reactivity limit therapeutic utility compared to the sulfamoyl group’s balance of solubility and stability .

Biological Activity

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features multiple functional groups, including a sulfonamide moiety, which is often associated with enhanced antibacterial properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide, with the molecular formula . The structure incorporates a methoxyphenoxy group and a sulfonamide group, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₆S |

| Molar Mass | 368.37 g/mol |

| CAS Number | 926108-10-3 |

Synthesis

The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide typically involves multi-step organic reactions:

- Formation of the Phenoxy Intermediate : This step includes reacting 2-formyl-4-methoxyphenol with a halogenated acetic acid derivative under basic conditions.

- Coupling with Sulfonamide : The phenoxy intermediate is coupled with 3-sulfamoylaniline using coupling reagents such as EDCI in the presence of a base like triethylamine.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of similar structures may possess anti-inflammatory properties. Investigations into the compound’s ability to inhibit pro-inflammatory cytokines could provide insights into its therapeutic potential.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit microbial growth effectively. For instance, derivatives with sulfonamide groups have been shown to inhibit the growth of various bacterial strains, indicating potential for further development in antimicrobial therapies.

- Pharmacological Evaluation : A study on related compounds highlighted their selective inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. This suggests that 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide may also interact with similar biological pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may act by:

- Inhibiting Enzymatic Activity : Similar compounds have shown mechanisms involving enzyme inhibition, particularly in pathways related to inflammation and microbial resistance.

- Disrupting Membrane Integrity : The structural components may allow for interaction with bacterial membranes, leading to cell lysis.

Comparison with Similar Compounds

The biological activity can vary significantly among compounds with similar structures due to differences in functional groups and steric effects. For example:

| Compound Name | Unique Features |

|---|---|

| 2-(2-formyl-4-hydroxyphenoxy)-N-(3-sulfamoylphenyl)acetamide | Hydroxyl group instead of methoxy |

| 2-(2-formyl-4-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide | Different position of the sulfonamide group |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide?

- Methodological Answer : Synthesis typically involves coupling reactions between formylphenoxy acetic acid derivatives and sulfamoyl-substituted anilines. Key steps include:

- Formylation : Introduction of the formyl group via oxidation of hydroxyphenoxy precursors using reagents like chromium trioxide under acidic conditions .

- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) to react the activated carboxylate with the sulfamoylaniline moiety .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product. Reaction yields depend on temperature control (60–80°C) and anhydrous conditions .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer :

- NMR spectroscopy : Analyze and NMR to confirm the presence of the formyl proton (~9.8 ppm) and sulfamoyl group protons (~7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 403.12) .

- X-ray crystallography : Resolve spatial arrangement of the acetamide bridge and sulfamoyl-phenyl interactions .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Test against carbonic anhydrase or tyrosine kinases due to the sulfamoyl group’s known role in enzyme binding .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenoxy or sulfamoyl groups) affect bioactivity?

- Methodological Answer :

- SAR studies : Compare derivatives with halogenated, methyl, or methoxy substituents. For example:

| Substituent | Bioactivity Trend |

|---|---|

| Formyl | Enhanced antitumor activity (IC < 10 µM) |

| Sulfamoyl | Improved enzyme binding affinity (ΔG = -9.2 kcal/mol) |

| Methoxy | Increased metabolic stability (t > 4 hrs) |

- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .

Q. What analytical strategies address discrepancies in biological data across studies?

- Methodological Answer :

- Batch consistency : Verify purity (>95%) via HPLC and elemental analysis .

- Solubility optimization : Use DMSO/PBS mixtures to mitigate aggregation artifacts .

- Dose-response validation : Replicate assays with independent cell lines (e.g., A549 vs. HT-29) to rule out cell-specific effects .

Q. How can metabolic stability and degradation pathways be investigated?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolites (e.g., demethylation or sulfamoyl cleavage) .

- Stability under stress : Expose to UV light, heat, or acidic/basic conditions to assess photodegradation and hydrolysis .

Q. What techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC labeling to identify differentially expressed proteins in treated cells .

- Transcriptomics : RNA-seq to map pathways affected by the compound (e.g., apoptosis or oxidative stress) .

- Fluorescence microscopy : Tagged analogs (e.g., BODIPY conjugates) to track cellular uptake and sublocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.